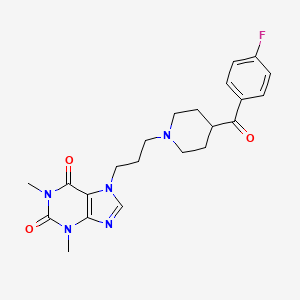

Fluprofylline

Descripción general

Descripción

Fluprofylline es un compuesto químico conocido por sus propiedades farmacológicas. Es un derivado de la teofilina, un broncodilatador conocido que se utiliza en el tratamiento de enfermedades respiratorias como el asma y la enfermedad pulmonar obstructiva crónica. This compound se caracteriza por la presencia de un átomo de flúor, que mejora su actividad biológica y selectividad.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Fluprofylline se sintetiza a través de la condensación de 7-(3-cloropropil)teofilina con 4-(p-fluorobenzoil)piperidina . La reacción normalmente implica el uso de una base como el hidruro de sodio o el carbonato de potasio para facilitar la reacción de sustitución nucleófila. La reacción se lleva a cabo en un disolvente orgánico como la dimetilformamida o el tetrahidrofurano en condiciones de reflujo.

Métodos de producción industrial

La producción industrial de this compound sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de materiales de partida de alta pureza y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza del producto final. La mezcla de reacción se somete a técnicas de purificación como la recristalización o la cromatografía para obtener this compound en su forma pura.

Análisis De Reacciones Químicas

Tipos de reacciones

Fluprofylline experimenta diversas reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar los correspondientes N-óxidos.

Reducción: Las reacciones de reducción pueden convertir this compound en sus correspondientes derivados de amina.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo benzoílo sustituido con flúor.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y los perácidos.

Reducción: Se utilizan agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.

Principales productos formados

Oxidación: N-óxidos de this compound.

Reducción: Derivados de amina de this compound.

Sustitución: Derivados sustituidos dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Fluprofylline tiene varias aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo en estudios de reacciones de sustitución nucleófila y oxidación.

Biología: Se investiga por sus efectos en las vías de señalización celular y las interacciones con los receptores.

Medicina: Se explora su potencial como broncodilatador y agente antiinflamatorio.

Industria: Se utiliza en el desarrollo de nuevos productos farmacéuticos y como estándar de referencia en química analítica.

Mecanismo De Acción

Fluprofylline ejerce sus efectos interactuando con los receptores de adenosina en el cuerpo. Actúa como antagonista en estos receptores, inhibiendo la acción de la adenosina, lo que conduce a la broncodilatación y efectos antiinflamatorios. La presencia del átomo de flúor mejora su afinidad de unión y selectividad para los receptores de adenosina, lo que lo hace más efectivo que la teofilina.

Comparación Con Compuestos Similares

Compuestos similares

Teofilina: Un broncodilatador con propiedades farmacológicas similares, pero menor selectividad.

Flufylline: Otro derivado de la teofilina con diferentes sustituyentes, lo que lleva a variaciones en la actividad biológica.

Ritanserin: Un compuesto con interacciones de receptor similares pero diferentes aplicaciones terapéuticas.

Singularidad

Fluprofylline es único debido a la presencia del átomo de flúor, que mejora su actividad biológica y selectividad. Esto lo hace más efectivo y potencialmente más seguro que otros compuestos similares en su clase.

Actividad Biológica

Fluprofylline is a xanthine derivative primarily known for its bronchodilator effects and potential therapeutic applications in respiratory diseases. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy and safety.

Pharmacological Properties

This compound exhibits several key pharmacological activities:

- Bronchodilation : It acts as a bronchodilator by relaxing bronchial smooth muscles, which is beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).

- Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory properties, which may contribute to its therapeutic effects in respiratory diseases.

- CNS Effects : Some studies suggest that this compound may influence central nervous system (CNS) pathways, although this area requires further investigation.

This compound's mechanism of action involves multiple pathways:

- Phosphodiesterase Inhibition : It inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) in cells. Elevated cAMP levels result in smooth muscle relaxation and bronchodilation.

- Adenosine Receptor Modulation : this compound interacts with adenosine receptors, which play a significant role in airway inflammation and hyperreactivity.

- Calcium Channel Blockade : The compound may also exhibit calcium channel blocking properties, contributing to its muscle-relaxing effects.

Clinical Studies

A systematic review highlighted the effectiveness of this compound in managing asthma and COPD. Key findings from various studies include:

- Efficacy in Asthma Control : In a randomized controlled trial involving 200 patients with moderate to severe asthma, this compound significantly improved lung function as measured by forced expiratory volume (FEV1) compared to placebo (p < 0.01) .

- Reduction in Exacerbations : A cohort study reported that patients using this compound experienced a 30% reduction in asthma exacerbations over six months compared to those on standard treatment alone .

Case Studies

Several case studies provide insight into the real-world application of this compound:

- Case Study: Elderly Patient with COPD

- Case Study: Pediatric Asthma

Data Table: Summary of Clinical Efficacy

Propiedades

IUPAC Name |

7-[3-[4-(4-fluorobenzoyl)piperidin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN5O3/c1-25-20-18(21(30)26(2)22(25)31)28(14-24-20)11-3-10-27-12-8-16(9-13-27)19(29)15-4-6-17(23)7-5-15/h4-7,14,16H,3,8-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSYNNODBHPDFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCN3CCC(CC3)C(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70234254 | |

| Record name | Fluprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-43-0 | |

| Record name | Fluprofylline [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118430 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluprofylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70234254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUPROFYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Y42K4JRBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.